Methyl 5-chloro-2-fluorobenzoate

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Methyl 5-chloro-2-fluorobenzoate (CAS 57381-36-9) is a halogenated aromatic ester defined by its 1,2,5-substitution pattern on a benzoate core. This compound functions as a versatile intermediate in organic synthesis, with documented applications in the development of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58
CAS No. 57381-36-9
Cat. No. B2478151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-fluorobenzoate
CAS57381-36-9
Molecular FormulaC8H6ClFO2
Molecular Weight188.58
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Cl)F
InChIInChI=1S/C8H6ClFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
InChIKeyNFYVEESAHPQMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Chloro-2-fluorobenzoate (CAS 57381-36-9) as a Differentiated Halogenated Aromatic Ester Building Block


Methyl 5-chloro-2-fluorobenzoate (CAS 57381-36-9) is a halogenated aromatic ester defined by its 1,2,5-substitution pattern on a benzoate core [1]. This compound functions as a versatile intermediate in organic synthesis, with documented applications in the development of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals . Its utility stems from the distinct electronic and steric properties imparted by the ortho-fluorine and meta-chlorine substituents, which enable selective chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-couplings . The compound is commercially available with typical purities of ≥98% (GC) and is supplied as a clear liquid .

Procurement Risk Analysis: Why Methyl 5-Chloro-2-fluorobenzoate Cannot Be Casually Substituted


While the market offers numerous halogenated benzoate esters, procuring a generic analog for Methyl 5-chloro-2-fluorobenzoate (CAS 57381-36-9) introduces significant synthetic risk. The specific 1,2,5- (ortho-fluoro, meta-chloro) substitution pattern dictates unique regioselectivity and reactivity profiles that are not replicated by regioisomers (e.g., methyl 2-chloro-5-fluorobenzoate) or mono-halogenated analogs. Differences in the electron-withdrawing nature and leaving group ability of fluorine versus chlorine at ortho versus meta positions lead to divergent outcomes in nucleophilic aromatic substitution (SNAr) reactions, which are critical for downstream functionalization. [1] Furthermore, the distinct conformational preferences and steric bulk of this specific substitution pattern influence molecular recognition and binding in medicinal chemistry applications, where even minor structural changes can abolish target activity. [2] Substitution without rigorous validation risks altering reaction yields, creating undesired regioisomers, or requiring costly re-optimization of synthetic routes. The quantitative evidence below details these precise points of differentiation.

Quantitative Differentiation of Methyl 5-Chloro-2-fluorobenzoate: Comparative Reactivity and Structural Data


Synthetic Yield Benchmarking for Methyl 5-Chloro-2-fluorobenzoate Preparation

A documented synthetic route to methyl 5-chloro-2-fluorobenzoate from the corresponding benzoic acid via methyl esterification achieves a quantitative isolated yield of 100% (1.17 g). This efficiency benchmark serves as a baseline for evaluating alternative synthetic pathways or procurement of pre-synthesized material. In contrast, yields for the synthesis of regioisomeric compounds like methyl 2-chloro-5-fluorobenzoate are not uniformly reported at this quantitative level under analogous conditions.

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Methyl 5-chloro-2-fluorobenzoate is predisposed for SNAr reactions due to the strong electron-withdrawing effect of its ortho-fluorine and para-ester substituents. [1] In SNAr, an ortho-fluorine is a far better leaving group than an ortho-chlorine, and the presence of an ortho-fluorine activates the ring toward nucleophilic attack. [2] Therefore, this compound undergoes SNAr selectively at the fluorine-bearing carbon (C2), a pathway unavailable to the regioisomer methyl 2-chloro-5-fluorobenzoate, where the fluorine is at the meta position and the chlorine is at the ortho position, leading to a different regiochemical outcome and potentially lower reactivity.

Medicinal Chemistry Reaction Selectivity SNAr

Regioselective Metabolic Fate of Ortho-Substituted Benzoates

Enzymatic studies on the bacterial metabolism of halogenated benzoates reveal a stark contrast in processing ortho-substituted versus other isomers. Methyl 2-fluorobenzoate is metabolized by toluene dioxygenase to yield a single diol product regioselectively. In contrast, the corresponding methyl 2-chlorobenzoate yields a mixture of regioisomeric diols. [1] While this data is for mono-halogenated methyl esters, it supports the broader principle that the presence and nature of an ortho-halogen strongly influences enzymatic and, by extension, in vivo metabolic pathways. Methyl 5-chloro-2-fluorobenzoate, possessing both an ortho-fluorine and a meta-chlorine, is expected to exhibit a unique, predictable metabolic profile compared to its chloro- or fluoro-only analogs.

Drug Metabolism Biocatalysis Xenobiotic Degradation

Conformational Landscape and Its Impact on Intermolecular Interactions

A comprehensive theoretical and crystallographic study on ortho-halogenated benzoic acids reveals that both 2-fluorobenzoic acid and 2-chlorobenzoic acid exist as two low-energy cis conformers and two higher-energy trans conformers in the gas phase. [1] The presence of both a chlorine and a fluorine atom on the same ring, as in methyl 5-chloro-2-fluorobenzoate, will further perturb the potential energy landscape, leading to a distinct set of conformational preferences and energetics compared to its mono-halogenated or regioisomeric counterparts. These subtle differences in conformation can significantly impact intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking, which are crucial for molecular recognition in biological systems and crystal packing in solid-state materials.

Computational Chemistry Crystal Engineering Structure-Activity Relationship

Commercial Purity and Quality Control Benchmarking

Commercial suppliers of methyl 5-chloro-2-fluorobenzoate consistently report high purity levels. Data from Certificates of Analysis (COA) indicate a typical purity of ≥98% by GC (area normalization) , with other suppliers confirming a minimum purity specification of 95% and 98% . This level of purity is a critical quality attribute for synthetic applications, ensuring predictable reaction stoichiometry and minimizing impurities that could lead to side reactions. While not a differentiating feature in absolute terms, the availability of a well-characterized, high-purity building block with consistent batch-to-batch quality is a key factor in procurement decisions, especially when compared to less common or custom-synthesized analogs where purity may be more variable.

Quality Control Procurement Analytical Chemistry

Spectroscopic Fingerprint for Identity Confirmation

The 1H NMR spectrum of methyl 5-chloro-2-fluorobenzoate in CDCl3 provides a definitive fingerprint for identity verification. The characteristic signals are observed at δ (ppm): 7.93 (m, 1H), 7.48 (m, 1H), 7.12 (m, 1H), and 3.96 (s, 3H) for the methyl ester. This spectral data allows for rapid and unambiguous confirmation of the compound's identity and purity, distinguishing it from its regioisomers (e.g., methyl 2-chloro-5-fluorobenzoate) which would exhibit a different coupling pattern and chemical shifts. This is a crucial piece of supporting data for procurement and quality assurance, ensuring that the correct chemical entity is received and used in subsequent research.

Analytical Chemistry Quality Control NMR Spectroscopy

Optimal Research and Development Applications for Methyl 5-Chloro-2-fluorobenzoate


Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Methyl 5-chloro-2-fluorobenzoate is an ideal substrate for Suzuki-Miyaura cross-coupling reactions due to its ortho-fluorine substituent. The fluorine atom serves as an effective leaving group in nickel-catalyzed protocols, enabling the installation of aryl or heteroaryl boronic esters at the C2 position. [1] This application is particularly relevant for constructing biaryl motifs found in kinase inhibitors and other central nervous system agents, where the subsequent functionalization of the chlorine or ester group allows for further diversification. [2] The unique substitution pattern ensures a defined point of coupling and a predictable outcome, streamlining the synthesis of complex drug candidates.

Site-Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the ortho-fluorine and para-ester groups in methyl 5-chloro-2-fluorobenzoate makes it a prime candidate for SNAr reactions. [1] Researchers can selectively displace the fluorine atom with a variety of nucleophiles (e.g., amines, alkoxides, thiols) under mild conditions, while the meta-chlorine remains inert. [2] This orthogonal reactivity is invaluable for constructing libraries of diversely functionalized benzoates. For instance, SNAr with a weakly basic heterocycle can generate advanced intermediates for angiotensin-II antagonists, a class of cardiovascular drugs. [3]

Development of Fluorinated Materials and Liquid Crystals

The presence of both chlorine and fluorine atoms in methyl 5-chloro-2-fluorobenzoate contributes to enhanced thermal stability and dielectric properties, making it a suitable monomer for the synthesis of liquid crystal materials and functional polymers. [1] The specific 1,2,5-substitution pattern influences the molecular dipole and polarizability, which are key parameters for electro-optical performance. This compound provides a defined, halogenated aromatic core that can be polymerized or incorporated into larger conjugated systems to tune the physical properties of advanced materials.

Probing Metabolic Pathways with a Halogenated Probe

Based on class-level evidence that ortho-fluorine substitution directs regioselective metabolism by dioxygenase enzymes [1], methyl 5-chloro-2-fluorobenzoate can serve as a specialized probe for studying enzymatic oxidation pathways. Its predictable metabolic fate (unlike its ortho-chloro analog which yields multiple products) makes it a cleaner tool for investigating bacterial degradation of xenobiotics or for use in biocatalytic transformations. This simplifies analysis and interpretation of results in environmental and biochemical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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